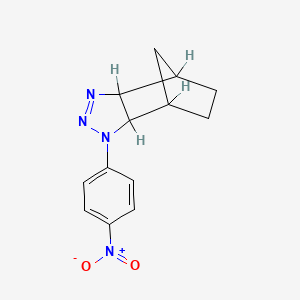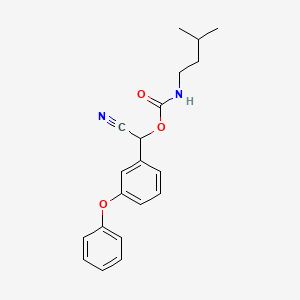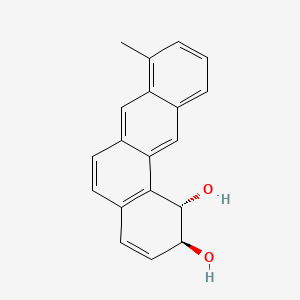
Benz(a)anthracene-1,2-diol, 1,2-dihydro-8-methyl-, trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benz(a)anthracene-1,2-diol, 1,2-dihydro-8-methyl-, trans- is a polycyclic aromatic hydrocarbon derivative. This compound is characterized by its complex structure, which includes multiple fused aromatic rings and hydroxyl groups. It is a member of the benz(a)anthracene family, known for their presence in various environmental pollutants and their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-1,2-diol, 1,2-dihydro-8-methyl-, trans- typically involves multi-step organic reactions. One common method includes the catalytic hydrogenation of Benz(a)anthracene derivatives followed by hydroxylation. The reaction conditions often require specific catalysts, such as palladium on carbon, and controlled temperatures to ensure the selective addition of hydrogen and hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve high-quality products.
化学反应分析
Types of Reactions
Benz(a)anthracene-1,2-diol, 1,2-dihydro-8-methyl-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, halogenated, and nitrated derivatives. These products can have different physical and chemical properties compared to the parent compound.
科学研究应用
Benz(a)anthracene-1,2-diol, 1,2-dihydro-8-methyl-, trans- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Researchers investigate its interactions with biological molecules to understand its potential toxicological effects.
Medicine: Studies focus on its role in carcinogenesis and its potential use in developing anti-cancer drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Benz(a)anthracene-1,2-diol, 1,2-dihydro-8-methyl-, trans- involves its interaction with cellular components. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound’s hydroxyl groups can form reactive oxygen species, leading to oxidative stress and cellular damage. Molecular targets include DNA, proteins, and cellular membranes, with pathways involving oxidative stress and DNA damage response mechanisms.
相似化合物的比较
Similar Compounds
Benz(a)anthracene: The parent hydrocarbon without hydroxyl groups.
Benz(a)anthracene-7,12-dione: An oxidized derivative with quinone groups.
Benz(a)anthracene-1,2,3,4-tetrahydro-: A reduced form with additional hydrogen atoms.
Uniqueness
Benz(a)anthracene-1,2-diol, 1,2-dihydro-8-methyl-, trans- is unique due to its specific hydroxylation pattern and methyl group, which confer distinct chemical and biological properties. Its ability to form reactive oxygen species and its potential role in carcinogenesis make it a compound of significant interest in both environmental and biomedical research.
属性
CAS 编号 |
94849-69-1 |
|---|---|
分子式 |
C19H16O2 |
分子量 |
276.3 g/mol |
IUPAC 名称 |
(1S,2S)-8-methyl-1,2-dihydrobenzo[a]anthracene-1,2-diol |
InChI |
InChI=1S/C19H16O2/c1-11-3-2-4-13-10-16-14(9-15(11)13)6-5-12-7-8-17(20)19(21)18(12)16/h2-10,17,19-21H,1H3/t17-,19+/m0/s1 |
InChI 键 |
SVWMTONRXYHEIV-PKOBYXMFSA-N |
手性 SMILES |
CC1=C2C=C3C=CC4=C(C3=CC2=CC=C1)[C@@H]([C@H](C=C4)O)O |
规范 SMILES |
CC1=C2C=C3C=CC4=C(C3=CC2=CC=C1)C(C(C=C4)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


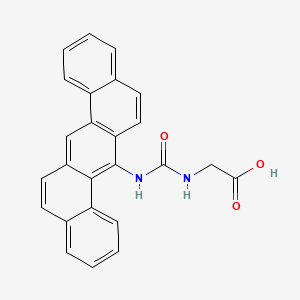
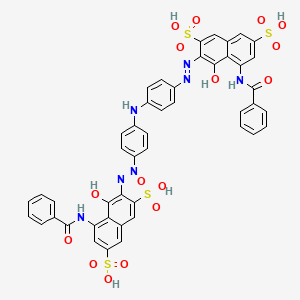

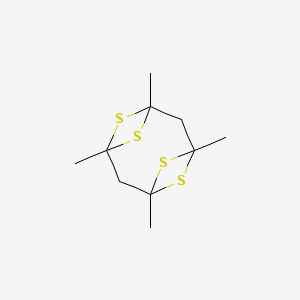
![Methyl 3-benzoyl-2-methyl-4,7-dioxa-3-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B12796882.png)

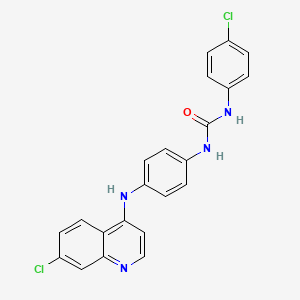
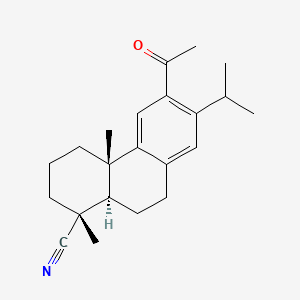

![Copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B12796926.png)


